molecular formula C10H12N2O6 B2702260 Methyl 2-[6-(2-methoxy-2-oxoethoxy)pyrimidin-4-yl]oxyacetate CAS No. 2567503-71-1

Methyl 2-[6-(2-methoxy-2-oxoethoxy)pyrimidin-4-yl]oxyacetate

Cat. No. B2702260
CAS RN: 2567503-71-1
M. Wt: 256.214
InChI Key: ZNEIWTJTUMWLCJ-UHFFFAOYSA-N
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Description

“Methyl 2-[6-(2-methoxy-2-oxoethoxy)pyrimidin-4-yl]oxyacetate” is a chemical compound with the molecular formula C10H12N2O6 . It is also known as PMK methyl glycidate. The compound is a colorless liquid and is a precursor to the psychoactive drug MDMA.


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12N2O6/c1-15-9(13)4-17-7-3-8(12-6-11-7)18-5-10(14)16-2/h3,6H,4-5H2,1-2H3 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 256.22 . It’s a colorless liquid. More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Methyl 2-[6-(2-methoxy-2-oxoethoxy)pyrimidin-4-yl]oxyacetate and its derivatives have been explored for their antimicrobial potential. The synthesis of pyrimidinones, oxazinones, and their derivatives, starting from citrazinic acid, has led to compounds with significant antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid. This highlights the compound's utility in developing new antimicrobial agents (Hossan et al., 2012).

Herbicidal Activity

The compound and its analogs have been modified and tested for herbicidal activity, particularly against Barnyard grass (Echinochloa oryzicola) in paddy rice at various growth stages. The introduction of an oximino group and other modifications have enhanced its herbicidal effectiveness, leading to the development of potent herbicides like KIH-6127 (Tamaru et al., 1997).

Anti-Inflammatory and Analgesic Agents

New benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized, showing promising anti-inflammatory and analgesic activities. These compounds, including derivatives of this compound, were identified as potent cyclooxygenase-1/2 (COX-1/COX-2) inhibitors, highlighting their potential in developing new pharmacological treatments (Abu‐Hashem et al., 2020).

Photocatalytic Degradation

The photocatalytic degradation of compounds, including pyrimidine derivatives, using TiO2 has been studied, demonstrating the feasibility of complete decomposition under specific conditions. The effects of pH and surface modification of TiO2 with SiOx on the degradation rate of these compounds have been explored, providing insights into environmental remediation technologies (Lee et al., 2003).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information on the potential hazards of the compound, safe handling procedures, and emergency response measures.

properties

IUPAC Name

methyl 2-[6-(2-methoxy-2-oxoethoxy)pyrimidin-4-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O6/c1-15-9(13)4-17-7-3-8(12-6-11-7)18-5-10(14)16-2/h3,6H,4-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEIWTJTUMWLCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC(=NC=N1)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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